molecular formula C8H7Br B128962 2-Bromostyrene CAS No. 2039-88-5

2-Bromostyrene

Cat. No. B128962
CAS RN: 2039-88-5
M. Wt: 183.04 g/mol
InChI Key: SSZOCHFYWWVSAI-UHFFFAOYSA-N
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Description

2-Bromostyrene is a brominated derivative of styrene, which is an organic compound with a vinyl group attached to a phenyl group. The bromine atom in 2-bromostyrene is positioned at the second carbon of the vinyl group, making it an important intermediate in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of substituted trans-β-bromostyrenes can be achieved through a one-pot two-step sequence involving a palladium(0) catalyzed coupling reaction of trans-1,2-Bis(tri-n-butylstannyl)ethylene with aromatic halides, followed by the addition of molecular bromine to the intermediate vinyl stannane without isolation . This method provides a convenient route to obtain trans-β-bromostyrenes in moderate to high yields.

Molecular Structure Analysis

The molecular structure of 2-bromostyrene has been studied using gas-phase electron diffraction and ab initio molecular orbital calculations. The data suggest a non-planar model where the vinyl group is rotated away from the bromine atom, indicating the presence of different conformers with varying energies . Similarly, (E)β-bromostyrene also exists in a non-planar form with the vinyl group rotated out of the plane of the phenyl group . These findings are consistent with the molecular structures of styrene and (Z)-β-bromostyrene, which also exhibit non-planarity and vinyl torsional motion .

Chemical Reactions Analysis

Bromination of 2-tert-butylpyrene, a related compound, demonstrates the regioselective formation of bromopyrenes, which can be further functionalized through Suzuki–Miyaura cross-coupling reactions to yield aryl-functionalized pyrene derivatives . The bromochlorination of styrene derivatives with tetrabutylammonium dichlorobromate in protic solvents results in regio- and stereospecific adducts, suggesting the formation of a bromonium ion intermediate . Additionally, the photochemistry of (E)-bromostyrene reveals the generation of primary vinyl cations and vinylic radicals through heterolytic C-Br bond cleavage and subsequent electron transfer processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromostyrene derivatives are influenced by their molecular structure. The non-planarity of the vinyl group affects the photophysical properties, as evidenced by fluorescence and absorption measurements, as well as by fluorescence lifetime measurements . The bond distances and angles obtained from electron diffraction data provide insight into the geometric configuration of the molecules, which is crucial for understanding their reactivity and interactions in various chemical environments .

Scientific Research Applications

Polymer Research and Applications

2-Bromostyrene plays a critical role in polymer science. Yuan et al. (2011) demonstrated its use in creating water-soluble brush polymers and polyelectrolyte copolymers. These copolymers have potential applications as stabilizers in heterophase polymerization and could exhibit ionic conducting properties (Yuan et al., 2011).

Quantum Mechanical Studies and Polymer Flexibility

Navarro et al. (2009) conducted quantum mechanical studies on the flexibility of polymers derived from 2- and 4-bromostyrene. By analyzing molecular structure changes from monomer to tetramer, they provided insights into how small molecular adjustments can affect polymer properties like glass transition temperature, demonstrating the importance of 2-bromostyrene in understanding and predicting polymer behavior (Navarro et al., 2009).

Photochemistry and Radical Reactions

In photochemical studies, the behavior of 2-bromostyrene derivatives during radical reactions has been elucidated. Gronheid et al. (2003) examined the photochemistry of (E)-bromostyrene, revealing insights into the formation of vinylic cations and radicals, which are fundamental in understanding the chemical reactivity of such compounds under light exposure (Gronheid et al., 2003).

Catalysis and Chemical Transformations

2-Bromostyrene has been involved in studies focusing on catalysis and chemical transformations. Feng et al. (2015) explored the bromination mechanism of specific derivatives, providing insights into the regioselective formation of brominated compounds and their potential in cross-coupling reactions (Feng et al., 2015).

Applications in Materials Science

The compound's significance extends to materials science, where its derivatives are used in creating functional materials for electronic devices. For instance, polymers carrying 2-bromostyrene units have been synthesized for applications in organic light-emitting diodes and other electronic devices due to their desirable photophysical properties (Peter & Thelakkat, 2003).

Safety And Hazards

2-Bromostyrene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions of 2-Bromostyrene research could involve further exploration of its photo-induced trifunctionalization via remote radical migration reactions of tetracoordinate boron species . This reaction has high atom economy, broad substrate scope, and can generate diversified valuable products with tertiary or quaternary carbon center . With diborons as substrates, C sp2 -B and C sp3 -B are established simultaneously, which are precious synthetic building blocks in chemical synthesis .

properties

IUPAC Name

1-bromo-2-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7Br/c1-2-7-5-3-4-6-8(7)9/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZOCHFYWWVSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27290-16-0
Record name Benzene, 1-bromo-2-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID8040777
Record name 2-Bromostyrene
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Molecular Weight

183.04 g/mol
Source PubChem
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Physical Description

Liquid
Record name Benzene, ethenyl-, ar-bromo derivs.
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Product Name

2-Bromostyrene

CAS RN

2039-88-5, 125904-11-2
Record name 2-Bromostyrene
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Record name 2-Bromostyrene
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Record name Benzene, ethenyl-, ar-bromo derivs.
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Record name 2-Bromostyrene
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Record name Benzene, dibromoethylBenzene, ethenyl-, ar-bromo derivs.
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Record name 2-bromostyrene
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Record name Reaction mass of bromostyrene and dibromostyrene
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Record name 2-BROMOSTYRENE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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